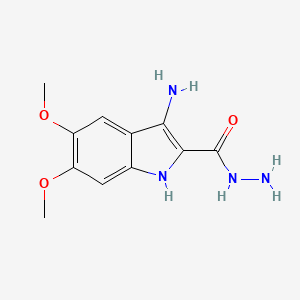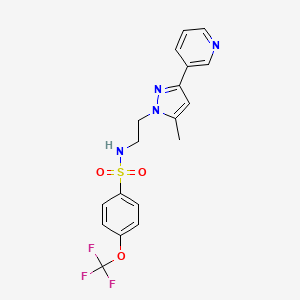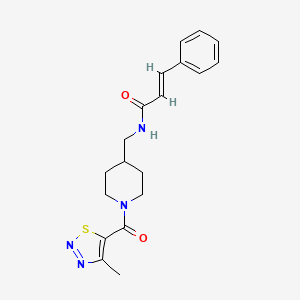![molecular formula C8H7BrFN3 B2505056 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene CAS No. 1604293-06-2](/img/structure/B2505056.png)
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene is an organic compound with the molecular formula C8H7BrFN3. It is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a fluoro group (-F) attached to a benzene ring.
Métodos De Preparación
The synthesis of 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The addition of a fluoro group to the benzene ring.
Azidation: The conversion of an appropriate precursor to introduce the azido group.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity .
Análisis De Reacciones Químicas
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, affecting the azido group or other functional groups present.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Biological Studies: The compound’s unique functional groups make it useful in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and are highly specific and efficient. The bromo and fluoro groups can also influence the compound’s reactivity and interactions with other molecules, affecting its overall mechanism of action .
Comparación Con Compuestos Similares
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene can be compared with other similar compounds, such as:
1-[(1S)-1-azidoethyl]-4-chloro-2-fluorobenzene: Similar structure but with a chloro group instead of a bromo group.
1-[(1S)-1-azidoethyl]-4-bromo-2-chlorobenzene: Similar structure but with a chloro group instead of a fluoro group.
1-[(1S)-1-azidoethyl]-4-iodo-2-fluorobenzene: Similar structure but with an iodo group instead of a bromo group.
Propiedades
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSOVFDCLTGTC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)
![5-fluoro-4-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2504975.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)
![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)
![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)
![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)

![7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2504986.png)



![(4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2504992.png)


